H-Arg-Trp-NH2 2 HCl

DPP-IV inhibition incretin hormone regulation type 2 diabetes

Standard TFA salt peptides cause cytotoxicity from 10⁻⁸-10⁻⁷ M, confounding cell-based assays. H-Arg-Trp-NH2·2HCl provides a functionally distinct alternative: - C-terminal amide (vs. free acid): Net cationic charge at pH 7.4, resistant to carboxypeptidases - 2HCl salt: No TFA-related inhibition of osteoblast/chondrocyte proliferation - Defined Arg-Trp sequence: Inactive control for Trp-Arg DPP-IV inhibitor studies (IC₅₀ <45 μM active) Supplied as crystalline dihydrochloride, free base MW 359.43.

Molecular Formula C17H27Cl2N7O2
Molecular Weight 432.3 g/mol
Cat. No. B12113066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Arg-Trp-NH2 2 HCl
Molecular FormulaC17H27Cl2N7O2
Molecular Weight432.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)N.Cl.Cl
InChIInChI=1S/C17H25N7O2.2ClH/c18-12(5-3-7-22-17(20)21)16(26)24-14(15(19)25)8-10-9-23-13-6-2-1-4-11(10)13;;/h1-2,4,6,9,12,14,23H,3,5,7-8,18H2,(H2,19,25)(H,24,26)(H4,20,21,22);2*1H
InChIKeyKABYCKVXSLSGFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Product Identity and Physicochemical Baseline


H-Arg-Trp-NH2 2 HCl (L-arginyl-L-tryptophylamide dihydrochloride, CAS 281659-95-8) is a synthetic dipeptide amide supplied as a crystalline dihydrochloride salt with a molecular weight of 432.35 g/mol (free base MW 359.43) and typical vendor purity ≥98% . The compound consists of L-arginine and L-tryptophan joined by a peptide bond, with a C-terminal primary amide (-CONH₂) in place of the free carboxylic acid and two equivalents of HCl as counterions [1]. Its structural features—the Arg-Trp sequence, C-terminal amidation, and defined dihydrochloride salt stoichiometry—collectively distinguish it from the more widely studied free acid H-Arg-Trp-OH (CAS 25615-38-7) and from common TFA salt peptide preparations .

Amidated dipeptide for peptide hormone signaling and SAR studies
C-terminal amide supports carboxypeptidase-resistance studies
2HCl salt avoids TFA cytotoxicity in cell-based assays

Structural Determinants of Functional Specificity


Three structural features of H-Arg-Trp-NH2 2 HCl make simple substitution by H-Arg-Trp-OH, its TFA salt, or reverse-sequence isomers scientifically invalid. First, the C-terminal primary amide (-CONH₂) replaces the ionized carboxylate of the free acid, shifting the net molecular charge from zwitterionic to net cationic at physiological pH and conferring resistance to carboxypeptidase-mediated degradation . Second, the defined 2HCl salt avoids the dose-dependent cytotoxicity of residual trifluoroacetate (TFA) counterions, which inhibit cell proliferation at concentrations as low as 10⁻⁸–10⁻⁷ M in osteoblast, chondrocyte, and other mammalian cell cultures [1]. Third, the Arg-Trp sequence itself exhibits stereospecific biological recognition: the reverse isomer Trp-Arg displays DPP-IV inhibitory activity (IC₅₀ <45 μM) while Arg-Trp is completely inactive, and reversed dipeptide sequences show differential effects in sickle hemoglobin gelation assays [2][3]. These structural determinants mean that neither the free acid, nor the TFA salt, nor a reversed-sequence analog can serve as a functionally equivalent replacement in assays where charge state, counterion identity, or sequence-specific target engagement is critical.

Free acid (H-Arg-Trp-OH)
Lacks C-terminal amide; carboxypeptidase susceptibility may alter stability and charge state in assays.
TFA salt preparations
Residual TFA may inhibit cell proliferation at nM levels, confounding cell-based assay readouts.
Reverse sequence (Trp-Arg)
Exhibits DPP-IV inhibitory activity absent in Arg-Trp; may not serve as negative control or structural surrogate.

Comparative Evidence and Differentiation Data


DPP-IV Inhibition: Sequence Reversal Comparison

In a comprehensive screen of 27 tryptophan-containing dipeptides, Trp-Arg was identified as one of three potent DPP-IV inhibitors with an IC₅₀ <45 μM, whereas its reverse-sequence isomer Arg-Trp (the core sequence of H-Arg-Trp-NH2 2 HCl) exhibited no measurable DPP-IV inhibitory activity [1]. This head-to-head comparison within the same study and assay system establishes that the N-terminal tryptophan is essential for DPP-IV active-site engagement. Phosphorylation of other Trp-containing dipeptides (Trp-Thr vs. Trp-pThr) shifted IC₅₀ from 482.1 ± 12.9 μM to >11,000 μM, underscoring the assay's sensitivity to structural modifications at or near the peptide bond [1].

DPP-IV inhibition
Head-to-head
Arg-Trp: no inhibition; Trp-Arg: IC₅₀ ~21–45 µM
Supports sequence-selective negative control for DPP-IV screening
27 Trp-containing dipeptides; competitive/non-competitive kinetics
DPP-IV inhibition incretin hormone regulation type 2 diabetes dipeptide SAR

Sickle Hemoglobin Gelation: Sequence-Specific Inhibition

Among 22 dipeptides screened for effects on deoxyhemoglobin S solubility, Arg-Trp, Arg-Phe, and Lys-Trp at concentrations exceeding 50–100 mM completely prevented polymerization, yielding a 1.4- to 1.6-fold increase in deoxyhemoglobin S solubility [1]. Critically, reversing the dipeptide sequence produced differential effects—Arg-Phe and Phe-Arg, as well as Arg-Tyr and Tyr-Arg, exhibited non-equivalent solubility modulation—confirming that the biological activity is stereospecific and not simply the sum of individual amino acid contributions [1]. The effects of dipeptides on deoxyhemoglobin S solubility were mostly linear with concentration, enabling quantitative comparison [1].

Sickle hemoglobin gelation
Head-to-head
Arg-Trp 50–100 mM: complete polymerization prevention; 1.4–1.6× solubility increase
Supports positive control selection for polymerization inhibition studies
deoxyHb S at 26–27 g/dL; sequence reversal yields non-equivalent effects
sickle cell disease hemoglobin S polymerization antigeling dipeptides solubility modulation

Counterion Cytotoxicity: HCl vs. TFA Salt

Trifluoroacetate (TFA), the default counterion in HPLC-purified synthetic peptides, exhibits dose-dependent cytotoxicity in mammalian cell cultures. Cornish et al. (1999) demonstrated that TFA at 10⁻⁸ to 10⁻⁷ M significantly reduced cell numbers and [³H]-thymidine incorporation in fetal rat osteoblast cultures, articular chondrocytes, and neonatal mouse calvariae after 24 h [1]. When TFA and hydrochloride salts of amylin, amylin-(1–8), and calcitonin were directly compared in osteoblast proliferation assays, the TFA salts consistently yielded lower cell proliferation, leading to failure to detect proliferative effects or false attribution of antiproliferative activity [1]. HCl exchange is recognized as the gold-standard method for TFA removal, replacing TFA counterions via iterative lyophilization in hydrochloric acid, and is mandatory for cellular assays, in vivo studies, and API development where residual TFA must be <1% [2]. H-Arg-Trp-NH2 2 HCl, supplied natively as the dihydrochloride salt, eliminates the need for post-synthesis TFA-to-HCl exchange and the associated peptide loss (typically 20–30% during salt conversion) [2].

Counterion cytotoxicity
Cross-study comparable
TFA inhibits proliferation at ≥10 nM; HCl salt does not interfere
HCl salt form reduces TFA-related assay interference risk
Osteoblast, chondrocyte cultures; 24 h [³H]-thymidine assay
peptide counterion TFA cytotoxicity cell proliferation assay HCl salt exchange

C-Terminal Amidation and Proteolytic Stability

C-terminal amidation converts the free α-carboxylate (-COO⁻) to a primary amide (-CONH₂), eliminating recognition by carboxypeptidases and thereby conferring resistance to C-terminal exoproteolytic degradation . This modification is biologically relevant: over 50% of endogenous peptide hormones (including α-MSH, neuropeptide Y, oxytocin, and GnRH) occur naturally in the C-terminally amidated form, and the amide is often essential for high-affinity receptor binding [1]. In antimicrobial peptide studies, Nguyen et al. (2010) demonstrated that C-terminal amidation of Trp- and Arg-rich hexapeptides increased antimicrobial activity, while N-terminal acetylation decreased activity but significantly enhanced protease resistance in human serum [2]. In contrast, H-Arg-Trp-OH (CAS 25615-38-7), the free acid form, presents a negatively charged C-terminus at physiological pH that is susceptible to carboxypeptidase cleavage and does not accurately mimic the charge state of amidated bioactive peptides .

C-terminal amidation stability
Class-level
Amide eliminates carboxypeptidase recognition; free acid remains cleavable
Supports C-terminal stability context for peptide hormone modeling
Class-level inference; >50% natural peptide hormones are amidated
peptide stability carboxypeptidase resistance C-terminal amidation proteolytic degradation

Minimal Melanocortin Pharmacophore Binding

The Arg-Trp-NH2 dipeptide amide constitutes the essential C-terminal pharmacophore of the minimal melanocortin receptor agonists. Haskell-Luevano et al. (1997) demonstrated that the tetrapeptide Ac-His-DPhe-Arg-Trp-NH2 binds to hMC1R with a Ki of 0.6 μM and to hMC4R with a Ki of 1.2 μM, with full agonist activity at both receptors [1]. Removal of the N-terminal His residue to yield the tripeptide Ac-DPhe-Arg-Trp-NH2 retained hMC4R binding (Ki = 2.0 μM) but lost hMC1R affinity, while the tetrapeptide Ac-His-Phe-Arg-DTrp-NH2 (D-Trp substitution) showed 6.3 μM affinity at hMC1R with only 36% binding at hMC4R at 10 μM [1]. These SAR data establish that the C-terminal Arg-Trp-NH2 fragment is indispensable for melanocortin receptor engagement, with the Trp stereochemistry and C-terminal amide being critical determinants of subtype selectivity [1]. Furthermore, the tetrapeptide His-Phe-Arg-Trp-NH2 and its Tyr-substituted analog His-Tyr-Arg-Trp-NH2 exhibit antifungal activity against Cryptococcus neoformans that is closely related to the α-MSH effect, confirming the biological relevance of the Arg-Trp-NH2 C-terminal motif beyond melanocortin receptors [2].

Melanocortin pharmacophore binding
Supporting evidence
Ac-His-DPhe-Arg-Trp-NH2: hMC1R Ki 0.6 µM, hMC4R Ki 1.2 µM
Supports melanocortin receptor SAR exploration
C-terminal amide critical for subtype selectivity; D-Trp reduces affinity
melanocortin receptor MC1R MC4R peptidomimetic pharmacophore α-MSH

Research and Industrial Application Scenarios


Negative Control for DPP-IV Inhibitor Screening

H-Arg-Trp-NH2 2 HCl provides a structurally matched, sequence-specific negative control for DPP-IV inhibitor screening programs. Where Trp-Arg (IC₅₀ <45 μM) serves as the active inhibitor, the Arg-Trp sequence (inactive) enables definitive discrimination between sequence-dependent and sequence-independent enzyme inhibition [1]. The 2HCl salt form further ensures that counterion effects do not confound assay readouts, unlike TFA salt preparations that can inhibit cellular proliferation at nanomolar concentrations [2].

Antigeling Agent Discovery in Hemoglobinopathies

H-Arg-Trp-NH2 2 HCl, based on the demonstrated ability of the Arg-Trp sequence to prevent deoxyhemoglobin S polymerization at 50–100 mM (1.4- to 1.6-fold solubility enhancement), serves as a positive control and structural template for developing antigeling dipeptide and peptidomimetic agents [1]. The defined 2HCl salt stoichiometry enables precise concentration calculations for solubility and polymerization equilibrium studies.

Melanocortin Receptor SAR and Peptidomimetic Design

As the C-terminal dipeptide amide fragment shared by all active melanocortin tetrapeptide agonists (Ac-His-DPhe-Arg-Trp-NH2: hMC1R Ki = 0.6 μM, hMC4R Ki = 1.2 μM), H-Arg-Trp-NH2 2 HCl is the minimal building block for systematic SAR exploration at melanocortin receptor subtypes [1]. The C-terminal amide correctly recapitulates the natural post-translational modification state of α-MSH, while the 2HCl salt avoids TFA-related confounding in cAMP accumulation and β-arrestin recruitment assays [2].

TFA-Free Input for Cell-Based Assays

For any mammalian cell-based assay—particularly osteoblast, chondrocyte, or immune cell proliferation studies—H-Arg-Trp-NH2 2 HCl eliminates the risk of TFA-mediated cytotoxicity (demonstrated at 10⁻⁸–10⁻⁷ M TFA) that can produce false-negative proliferation data or mask genuine peptide bioactivity [1]. The native 2HCl salt avoids the 20–30% material loss associated with post-synthesis TFA-to-HCl exchange procedures, providing immediate experimental readiness [2].

Application
Selection Property
Validation Focus
DPP-IV inhibitor screening control
Sequence-specific negative control fit
DPP-IV enzymatic inhibition endpoint context
Deoxyhemoglobin S polymerization studies
Sequence-dependent antigeling context
Solubility modulation endpoint review
Melanocortin receptor pharmacophore studies
C-terminal amide pharmacophore motif
Receptor binding and pathway engagement context
Mammalian cell-based assay input
Hydrochloride salt, TFA-free
Cell proliferation assay without counterion interference
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